molecular formula C10H15NO B8501668 N-phenyl-4-hydroxybutylamine

N-phenyl-4-hydroxybutylamine

Cat. No.: B8501668
M. Wt: 165.23 g/mol
InChI Key: ZGPMXJWYRKMUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-hydroxybutylamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. This substance features both an amine and a hydroxyl functional group separated by a four-carbon alkyl chain attached to a phenyl ring. This structure is characteristic of a Mannich base-like scaffold, a class of compounds widely studied for their diverse biological activities and applications in drug design . Mannich bases are known to be investigated as potential precursors or intermediates in the development of pharmaceutical agents. Research into similar structures has shown activities including anticancer and cytotoxic properties, antibacterial and antifungal effects, as well as anticonvulsant and anti-inflammatory potential . The presence of the aminomethyl function in such compounds can be crucial for modifying the physicochemical properties of drug candidates, such as enhancing water solubility or acting as a prodrug that releases the active molecule under specific biological conditions . As a high-purity material supplied For Research Use Only, this compound is intended for laboratory analysis and experimental applications exclusively. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound in method development, as a building block in synthetic chemistry, or for structure-activity relationship (SAR) studies in drug discovery projects. Our company, a certified manufacturer, ensures consistent quality and reliable supply for your research needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-anilinobutan-1-ol

InChI

InChI=1S/C10H15NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

ZGPMXJWYRKMUHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCCO

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of N Phenyl 4 Hydroxybutylamine

Reactions Involving the Secondary Amine Functionality

The secondary amine in N-phenyl-4-hydroxybutylamine, part of an N-alkylaniline system, is a nucleophilic center that readily participates in various bond-forming reactions. Its reactivity is influenced by the electronic effects of the phenyl ring and the steric bulk of the butyl chain.

N-Acylation and Sulfonylation Reactions

N-Acylation: The secondary amine can be readily acylated to form amides using various acylating agents, such as acyl chlorides or acid anhydrides. These reactions typically proceed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (HCl or carboxylic acid). The use of acyl chlorides is a common and efficient method for this transformation. researchgate.net The reaction is generally high-yielding and can be performed under mild, often solvent-free, conditions at room temperature. researchgate.net

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) yields sulfonamides. This reaction is a cornerstone for the synthesis of many compounds with therapeutic interest. semanticscholar.orgcore.ac.uk The sulfonylation of aniline (B41778) derivatives can be carried out efficiently, often without a solvent and at room temperature, by simply mixing the amine with the sulfonyl chloride. semanticscholar.org For less nucleophilic anilines, a base is typically required to facilitate the reaction. semanticscholar.org

Table 1: N-Acylation and Sulfonylation Reactions
Reaction TypeReagentTypical BaseProduct Class
N-AcylationAcyl Chloride (R-COCl)Triethylamine, Pyridine (B92270)N-acyl-N-phenyl-4-hydroxybutylamine (Amide)
N-AcylationAcid Anhydride (B1165640) ((RCO)₂O)Triethylamine, PyridineN-acyl-N-phenyl-4-hydroxybutylamine (Amide)
N-SulfonylationSulfonyl Chloride (R-SO₂Cl)Pyridine, NaOHN-sulfonyl-N-phenyl-4-hydroxybutylamine (Sulfonamide)

N-Alkylation and Quaternization Processes

N-Alkylation: The secondary amine of this compound can be further alkylated to form a tertiary amine. This can be achieved using alkyl halides, a classic method that proceeds via an SN2 mechanism. princeton.edu Modern, greener approaches employ alcohols as alkylating agents in the presence of a metal catalyst (e.g., iridium), in a process known as "borrowing hydrogen". nih.gov Microwave-assisted N-alkylation using alkyl halides in water has also been shown to be an efficient and environmentally friendly method. semanticscholar.org

Quaternization: Once converted to a tertiary amine, the nitrogen center can undergo quaternization by reacting with an excess of an alkyl halide. This process results in the formation of a quaternary ammonium (B1175870) salt. The reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide. dtic.mil The efficiency of quaternization is dependent on the nature of the alkyl halide and the steric hindrance around the nitrogen atom. dtic.mil

Table 2: N-Alkylation and Quaternization Processes
ProcessReagentProduct ClassNotes
N-AlkylationAlkyl Halide (R'-X)Tertiary AmineForms N-alkyl-N-phenyl-4-hydroxybutylamine.
N-AlkylationAlcohol (R'-OH) + CatalystTertiary Amine"Borrowing Hydrogen" methodology.
QuaternizationExcess Alkyl Halide (R''-X)Quaternary Ammonium SaltRequires prior conversion to a tertiary amine.

Formation of N-Oxides and Other Nitrogen-Centered Species

Formation of N-Oxides: Amine N-oxides are typically synthesized by the oxidation of tertiary amines. wikipedia.orgnih.gov Therefore, to form the corresponding N-oxide, this compound must first be N-alkylated to a tertiary amine. The subsequent oxidation can be achieved using common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide features a highly polar N⁺-O⁻ bond, which can significantly alter the physicochemical properties of the parent molecule. nih.gov

Formation of N-Nitrosamines: Secondary amines are known to react with nitrosating agents, such as nitrous acid (formed in situ from sodium nitrite (B80452) under acidic conditions) or other nitrogen oxides (N₂O₃, N₂O₄), to produce N-nitrosamines. researchgate.netnih.gov This reaction can occur rapidly under a range of pH conditions, including neutral and alkaline environments. researchgate.netnih.gov The formation of these N-nitroso derivatives represents a significant chemical transformation of the secondary amine functionality. nih.gov

Transformations at the Primary Hydroxyl Functionality

The primary hydroxyl group at the terminus of the butyl chain offers another site for derivatization, behaving as a typical primary alcohol. Its reactivity allows for oxidation, reduction of derived carbonyls, esterification, and etherification.

Selective Oxidation and Reduction Methodologies

Selective Oxidation: The primary alcohol moiety can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.

To Aldehydes: Highly selective oxidation to the corresponding aldehyde, 4-(phenylamino)butanal, can be achieved using mild, controlled oxidizing systems. Reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in combination with N-chlorosuccinimide (NCS) are effective for this transformation, showing high chemoselectivity for primary alcohols over secondary ones and without overoxidation to the carboxylic acid. nih.govresearchgate.net

To Carboxylic Acids: More vigorous oxidation conditions will convert the primary alcohol directly to a carboxylic acid, yielding 4-(phenylamino)butanoic acid. A convenient one-pot, two-step procedure involves initial oxidation with TEMPO and sodium hypochlorite (B82951) (NaOCl), followed by further oxidation with sodium chlorite (B76162) (NaClO₂). nih.gov This method is compatible with sensitive functional groups, including electron-rich aromatic rings. nih.gov

Reduction: The primary hydroxyl group is already in a reduced state. Reduction methodologies would apply to the products of its oxidation. For instance, if the alcohol is first oxidized to an aldehyde or ketone, it can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Esterification and Etherification Reactions

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form esters. organic-chemistry.org Direct esterification with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification). A milder, effective method involves using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net Reaction with acyl chlorides, often in the presence of a weak base like pyridine, is also a highly efficient route to esters. youtube.com

Etherification: The formation of ethers from the primary alcohol can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves a two-step process: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a primary alkyl halide in an SN2 reaction to yield the ether. masterorganicchemistry.comorganic-synthesis.com This reaction is highly versatile for preparing a wide range of asymmetrical ethers. wikipedia.org

Table 3: Transformations at the Primary Hydroxyl Functionality
Reaction TypeReagent(s)Product Class
Oxidation to AldehydeTEMPO / N-ChlorosuccinimideAldehyde
Oxidation to Carboxylic AcidTEMPO / NaOCl, then NaClO₂Carboxylic Acid
EsterificationCarboxylic Acid / Acid CatalystEster
EsterificationAcyl Chloride / BaseEster
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether

Nucleophilic Substitution Reactions of Activated Hydroxyl Groups

The primary hydroxyl group in this compound is a poor leaving group (as OH⁻). Therefore, direct nucleophilic substitution is not feasible. To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group. This process, known as activation, typically involves reaction with sulfonyl chlorides or other reagents to form sulfonate esters (e.g., tosylates, mesylates) or conversion to an alkyl halide. nih.gov Once activated, the carbon atom adjacent to the leaving group becomes susceptible to attack by a wide range of nucleophiles in an Sₙ2-type mechanism.

Common methods for hydroxyl group activation include:

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

Mesylation: Reaction with methanesulfonyl chloride (MsCl) and a base.

Halogenation: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide.

Following activation, the resulting intermediate can react with various nucleophiles to yield a diverse array of substituted products. The general scheme involves the initial activation of the alcohol followed by the displacement of the newly formed leaving group.

Table 1: Nucleophilic Substitution of Activated this compound
Activating ReagentIntermediate Leaving GroupNucleophile (Nu⁻)Resulting Product Structure
p-Toluenesulfonyl chloride (TsCl)Tosylate (-OTs)Azide (N₃⁻)4-Azido-N-phenylbutylamine
Methanesulfonyl chloride (MsCl)Mesylate (-OMs)Cyanide (CN⁻)5-Anilinopentanenitrile
Thionyl chloride (SOCl₂)Chloride (-Cl)Iodide (I⁻) (Finkelstein reaction)4-Iodo-N-phenylbutylamine
Phosphorus tribromide (PBr₃)Bromide (-Br)Thiolate (RS⁻)4-(Alkylthio)-N-phenylbutylamine

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of this compound is well-suited for intramolecular reactions, where the nitrogen atom of the aniline moiety acts as an internal nucleophile, attacking the electrophilic carbon bearing the activated hydroxyl group. These reactions are powerful methods for synthesizing nitrogen-containing heterocycles.

The intramolecular cyclization of activated this compound derivatives is a direct route to N-phenylpyrrolidine. The reaction proceeds via an intramolecular Sₙ2 mechanism. After activation of the hydroxyl group (e.g., by converting it to a tosylate or halide), the nitrogen atom attacks the terminal carbon, displacing the leaving group and forming a five-membered ring. This type of cyclization is kinetically and thermodynamically favored, following Baldwin's rules for a 5-exo-tet cyclization.

The synthesis of piperidines, which are six-membered rings, is not possible from this compound through simple intramolecular cyclization, as this would require a five-carbon chain between the nitrogen and hydroxyl groups. However, the principles of this reaction are fundamental to the synthesis of many N-aryl saturated heterocycles. mdpi.comrsc.org

Table 2: Reagents and Conditions for Synthesis of N-Phenylpyrrolidine
Step 1: Activation ReagentStep 2: Cyclization ConditionsProduct
p-Toluenesulfonyl chloride (TsCl), PyridineHeat in the presence of a non-nucleophilic base (e.g., K₂CO₃)N-Phenylpyrrolidine
Methanesulfonyl chloride (MsCl), Et₃NHeatN-Phenylpyrrolidine
Thionyl chloride (SOCl₂)Treatment with a strong base (e.g., NaH)N-Phenylpyrrolidine

Cyclic Carbamates: this compound can be converted into a five-membered cyclic carbamate (B1207046), specifically an N-phenyloxazolidin-2-one derivative. This transformation involves the reaction of both the hydroxyl and amine functionalities with a carbonyl source. Reagents such as phosgene, triphosgene, or chloroformates are commonly used. researchgate.net More environmentally friendly methods utilize carbon dioxide in the presence of an activating agent. rsc.org The reaction proceeds by forming a carbamate intermediate which then undergoes intramolecular cyclization to yield the stable five-membered ring. mdpi.comnih.gov

Lactams: Direct formation of a lactam (a cyclic amide) from this compound is not feasible. This would first require the selective oxidation of the terminal primary alcohol to a carboxylic acid, forming 4-(phenylamino)butanoic acid. Subsequent intramolecular condensation of this amino acid, typically promoted by a coupling agent or by heating, would result in the formation of 1-phenylpyrrolidin-2-one, a γ-lactam. researchgate.netresearchgate.net This two-step process highlights a potential synthetic pathway for converting the amino alcohol scaffold into a lactam structure.

Reactivity of the Phenyl Moiety

The phenyl group in this compound is subject to reactions typical of substituted benzenes, most notably electrophilic aromatic substitution. The nature of the substituent dictates the position and rate of these reactions.

The N-(4-hydroxybutyl)amino group attached to the phenyl ring is an activating substituent. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the point of attachment. wikipedia.orglibretexts.org Steric hindrance from the alkyl chain may slightly favor substitution at the para position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with FeCl₃ to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃ to introduce an alkyl or acyl group. masterorganicchemistry.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄N-(4-Hydroxybutyl)-4-nitroaniline and N-(4-Hydroxybutyl)-2-nitroaniline
BrominationBr₂, FeBr₃4-Bromo-N-(4-hydroxybutyl)aniline and 2-Bromo-N-(4-hydroxybutyl)aniline
AcylationCH₃COCl, AlCl₃1-(4-(4-Hydroxybutylamino)phenyl)ethan-1-one

The phenyl ring of this compound can be further functionalized using modern cross-coupling reactions. These methods typically require an initial electrophilic halogenation (as described in 3.4.1) to install a halide (e.g., -Br or -I) onto the aromatic ring, which can then participate in various palladium-, copper-, or nickel-catalyzed reactions.

Alternatively, C-H activation strategies could potentially be employed to directly functionalize the aromatic C-H bonds, bypassing the need for a pre-installed halide. The secondary amine itself can also be a site for cross-coupling reactions, for instance in Buchwald-Hartwig amination, although in this case, the nitrogen is already substituted. nih.gov The primary utility for cross-coupling would be to build more complex molecular architectures based on the this compound scaffold.

Examples of potential cross-coupling transformations include:

Suzuki Coupling: Reaction of a halogenated derivative (e.g., 4-bromo-N-(4-hydroxybutyl)aniline) with a boronic acid (R-B(OH)₂) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene on the phenyl ring.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction of the halogenated derivative with another amine to form a diarylamine or N-alkyl-N-arylamine derivative.

These reactions provide powerful tools for modifying the phenyl moiety, enabling the synthesis of a wide range of complex derivatives from the this compound starting material. semanticscholar.org

N Phenyl 4 Hydroxybutylamine As a Fundamental Building Block in Complex Molecular Architectures

Precursor in Ligand Design for Organometallic Chemistry and Catalysis

The dual amine and hydroxyl functionalities of N-phenyl-4-hydroxybutylamine make it a theoretically attractive precursor for the synthesis of bidentate ligands, which are crucial in organometallic chemistry and catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring.

The synthesis of such ligands would typically involve the reaction of this compound with various reagents to introduce additional coordinating groups or to modify the existing ones. For instance, the hydroxyl group could be etherified or esterified to introduce phosphine (B1218219), imine, or other donor groups, thereby creating a wider range of ligand environments for different catalytic applications.

A hypothetical example of a ligand derived from this compound and its potential catalytic application is presented in the table below.

Ligand StructurePotential Metal ComplexPotential Catalytic Application
A phosphine-ether ligand derived from this compoundPalladium(II) complexCross-coupling reactions (e.g., Suzuki, Heck)
A Schiff base ligand from condensation with a salicylaldehyde (B1680747) derivativeCobalt(II) or Copper(II) complexOxidation or reduction reactions

Incorporation into Polymer Chains and Functional Materials Research

The presence of both an amine and a hydroxyl group allows this compound to be theoretically incorporated into polymer chains through various polymerization techniques, contributing to the development of functional materials.

Role as a Monomer in Polycondensation Reactions

This compound could potentially serve as an AB-type monomer in polycondensation reactions. The amine group can react with a carboxylic acid or its derivative, while the hydroxyl group can react with another functional group, leading to the formation of polyesters, polyamides, or polyurethanes. The phenyl group attached to the nitrogen atom would introduce aromaticity and rigidity into the polymer backbone, potentially enhancing its thermal stability and mechanical properties.

Design of Polymer Initiators and Modifiers

The reactive N-H and O-H groups in this compound could also be utilized to design polymer initiators or modifiers. For instance, the hydroxyl group could initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone. The resulting polymer chain would have an N-phenylamino group at one end, which could be further functionalized. As a modifier, it could be grafted onto existing polymer chains to alter their surface properties, for example, to improve adhesion or biocompatibility.

Intermediate in the Synthesis of Advanced Organic Scaffolds

The linear four-carbon chain and the reactive functional groups of this compound provide a framework that could be manipulated to construct complex cyclic systems.

Construction of Spiro and Fused Ring Systems

Through a series of synthetic transformations, this compound could be a starting material for the construction of spirocyclic or fused-ring heterocyclic compounds. This would likely involve the initial formation of a cyclic intermediate, followed by further reactions to build the second ring system. For example, intramolecular cyclization reactions could lead to the formation of nitrogen-containing heterocyclic rings.

Applications in Macrocycle Synthesis

Macrocycles, large cyclic molecules, are of significant interest in areas like host-guest chemistry and drug discovery. This compound could be envisioned as a component in the synthesis of macrocycles such as crown ethers or cryptands. Its flexible butyl chain and the potential for introducing further reactive sites would allow for the construction of macrocyclic structures with specific sizes and binding properties.

Utilization in Bioorganic Chemistry Research (as a structural component, excluding biological activity or evaluation)

In the field of bioorganic chemistry, the rational design of complex molecular architectures often relies on the use of bifunctional building blocks that can serve as linkers, spacers, or scaffolds. These components are crucial for connecting different molecular entities, such as peptides, nucleic acids, or small molecule probes, and for controlling the spatial arrangement of these entities. While a wide array of such building blocks have been characterized and utilized, a comprehensive review of scientific literature does not reveal specific examples of this compound being employed as a fundamental structural component in the assembly of complex bioorganic molecules.

Extensive searches of chemical and bioorganic research databases for the application of this compound as a linker, spacer, or foundational scaffold in areas such as bioconjugation, solid-phase synthesis, or the construction of molecular probes have not yielded specific research findings. The literature extensively covers various classes of bifunctional molecules, including N-aryl amino alcohols and other amino-functionalized linkers, but does not detail the incorporation of the this compound structure.

This lack of documented use suggests that this compound may not be a commonly employed building block for these specific structural purposes in bioorganic chemistry. Researchers in the field typically select linkers and scaffolds based on a range of criteria including reactivity, stability, solubility, and the desired conformational properties of the final molecular construct. It is possible that other commercially available or readily synthesized bifunctional molecules offer advantages over this compound for these applications.

Mechanistic Elucidation and Computational Investigations of N Phenyl 4 Hydroxybutylamine Reactions

Kinetic Studies for Reaction Pathway Determination

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. For a hypothetical reaction involving N-phenyl-4-hydroxybutylamine, such as an oxidation or cyclization, the rate law is determined by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate.

For instance, in a pseudo-first-order kinetics experiment where a reagent is in large excess, the rate law can be simplified. The integrated rate law for a first-order reaction is expressed as ln[A]t = -kt + ln[A]₀. khanacademy.org A plot of the natural logarithm of the concentration of this compound versus time would yield a straight line if the reaction is first-order with respect to this compound, with the slope being equal to the negative of the rate constant (-k). khanacademy.org

The following interactive table presents hypothetical data for a reaction of this compound, illustrating how a rate law could be determined.

Time (s)Concentration of this compound (M)ln[this compound]
00.100-2.303
600.082-2.501
1200.067-2.703
1800.055-2.900
2400.045-3.101
3000.037-3.297

Activation energy (Ea), the minimum energy required for a reaction to occur, is determined by measuring the rate constant (k) at various temperatures. The relationship is described by the Arrhenius equation. A plot of ln(k) versus 1/T (Arrhenius plot) yields a straight line with a slope of -Ea/R, where R is the ideal gas constant.

The table below shows hypothetical rate constants at different temperatures for a reaction of this compound.

Temperature (K)Rate Constant (k, s⁻¹)1/T (K⁻¹)ln(k)
2980.00350.00336-5.655
3080.00720.00325-4.933
3180.01450.00314-4.234
3280.02800.00305-3.576

From such data, the activation energy can be calculated, providing critical information about the reaction's energy barrier.

Isotope labeling is a powerful technique used to trace the path of atoms through a reaction. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), one can follow the labeled atom's position in the products to elucidate the reaction mechanism. wikipedia.org

For this compound, several labeling strategies could be employed:

Deuterium Labeling: To investigate the role of the hydroxyl proton in a reaction, this compound could be synthesized with deuterium in place of the hydroxyl hydrogen (N-phenyl-4-hydroxy(D)butylamine). If a reaction, such as an acid-catalyzed dehydration, proceeds more slowly with the deuterated compound, it indicates that the breaking of the O-H bond is part of the rate-determining step (a primary kinetic isotope effect).

Carbon-13 Labeling: To understand skeletal rearrangements, specific carbon atoms in the butyl chain could be replaced with ¹³C. The position of the ¹³C label in the final product, determined by techniques like NMR spectroscopy or mass spectrometry, can confirm or rule out proposed mechanistic pathways. wikipedia.org

These studies provide unambiguous evidence for bond-making and bond-breaking steps that are often impossible to discern through kinetic studies alone. nih.gov

Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for identifying the structures of reactants, intermediates, and products, as well as for monitoring the progress of a reaction in real-time.

NMR spectroscopy provides detailed information about the chemical environment of atoms, primarily ¹H and ¹³C. While 1D NMR is standard for structural confirmation, advanced 2D NMR techniques are crucial for unambiguously assigning complex structures and identifying reaction products.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the butyl chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of a molecule, such as the phenyl ring to the butyl chain.

The following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed using 2D NMR techniques.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl C-H (ortho)6.65 (d)112.9
Phenyl C-H (meta)7.15 (t)129.3
Phenyl C-H (para)6.58 (t)117.1
Phenyl C-N-148.2
N-H3.8 (br s)-
C1-H₂ (next to N)3.10 (t)43.5
C2-H₂1.70 (m)29.1
C3-H₂1.60 (m)30.5
C4-H₂ (next to O)3.65 (t)62.4
O-H2.1 (br s)-

Solid-state NMR could be used to study the compound in its crystalline form or when bound to a solid support, providing insights into its conformation and intermolecular interactions in the solid phase.

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive technique for identifying compounds and monitoring reaction progress. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and identification of individual components in a complex reaction mixture.

Reaction Monitoring: By tracking the intensity of the ion corresponding to this compound (expected molecular ion [M+H]⁺ at m/z 166.12), one can observe its consumption over time. Simultaneously, the appearance of new ions indicates the formation of products, whose masses can be used for preliminary identification.

Product Identification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown product. Tandem mass spectrometry (MS/MS) involves isolating an ion of interest and fragmenting it to produce a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule and helps in elucidating its structure by piecing together the fragments.

Hypothetical mass spectrometry data for this compound is shown below.

Ionm/z (calculated)Fragmentation Analysis
[M+H]⁺166.1226Molecular ion
[M-H₂O+H]⁺148.1121Loss of water
[C₆H₅NHCH₂]⁺106.0651Cleavage of C1-C2 bond
[C₆H₅NH₂]⁺93.0573Aniline (B41778) fragment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the presence or absence of specific functional groups. In studying reactions of this compound, these methods can quickly confirm key transformations.

O-H Stretch: A broad peak around 3300-3400 cm⁻¹ in the IR spectrum is characteristic of the alcohol's O-H group. Its disappearance would indicate a reaction at this site, such as oxidation to an aldehyde or dehydration.

N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponds to the secondary amine N-H stretch. Changes in its position or shape can signal reactions involving the amine, such as acylation or salt formation.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O single bond of the primary alcohol.

Aromatic Region: Peaks in the 1450-1600 cm⁻¹ (C=C stretching) and 690-900 cm⁻¹ (C-H bending) regions confirm the presence of the phenyl ring.

The table below summarizes the expected key vibrational frequencies for this compound, based on analyses of similar compounds like 4-phenylbutylamine. researchgate.net

Vibrational ModeExpected Frequency (cm⁻¹)Spectroscopy Method
O-H stretch~3350 (broad)IR
N-H stretch~3410 (sharp)IR, Raman
Aromatic C-H stretch3000-3100IR, Raman
Aliphatic C-H stretch2850-2960IR, Raman
Aromatic C=C stretch1450-1600IR, Raman
C-O stretch~1060IR

By monitoring the IR or Raman spectrum of a reaction mixture over time, the transformation of these functional groups can be observed, providing direct mechanistic evidence.

Theoretical Chemistry and Molecular Modeling

Theoretical chemistry and molecular modeling serve as powerful tools for investigating the behavior of molecules at an atomic level. These computational approaches allow researchers to predict molecular properties, understand reaction mechanisms, and explore complex interactions that are often difficult to study through experimental means alone. For a molecule like this compound, these methods can provide critical insights into its electronic structure, conformational flexibility, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for calculating the properties of molecules, including their geometries, energies, and reactivity.

DFT calculations are particularly valuable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathways from reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points (transition states).

Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Reaction (Note: This data is illustrative to demonstrate the output of DFT calculations and is not derived from a specific published study on this compound.)

Reaction StepParameterCalculated Value (kcal/mol)
Reactant → Transition State 1Activation Energy (Ea)+25.4
Transition State 1 → IntermediateEnergy Change-15.2
Intermediate → Transition State 2Activation Energy (Ea)+18.9
Transition State 2 → ProductEnergy Change-30.1
Overall Reaction Enthalpy (ΔH) -26.4

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions.

For this compound, which possesses a flexible butyl chain, conformational analysis is crucial. The molecule can adopt numerous spatial arrangements (conformers), and its biological activity or chemical reactivity may depend on a specific conformation. MD simulations can explore the conformational landscape, identify the most stable (lowest energy) conformers, and determine the energy barriers between them.

Furthermore, MD simulations are instrumental in studying how a molecule interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net In studies of the broader class of phenylalkylamines, computational analyses like Monte Carlo energy minimizations and molecular docking have been used to understand how these molecules bind within the pores of calcium channels. nih.govresearchgate.net These simulations can pinpoint key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-cation interactions, that stabilize the binding. For this compound, MD could be used to simulate its interaction with a target protein, revealing the specific amino acid residues involved and the stability of the complex.

Table 2: Common Intermolecular Interactions Analyzed via MD Simulations

Interaction TypeDescriptionPotential Role for this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.The hydroxyl (-OH) and amine (-NH-) groups can act as hydrogen bond donors and acceptors.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Important for overall shape complementarity and binding within a receptor pocket.
π–π Stacking Attractive, noncovalent interactions between aromatic rings.The phenyl group can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding site.
π–Cation Interactions An attractive force between a cation and the face of an electron-rich π system.The protonated amine (ammonium) group could interact with aromatic rings.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. The fundamental principle of QSRR is that variations in the reactivity of molecules within a series are dependent on changes in their structural or physicochemical properties.

To build a QSRR model, one first calculates a set of numerical parameters, known as molecular descriptors, for each molecule in the series. These descriptors quantify various aspects of the molecule's structure and properties. A statistical method, such as multiple linear regression, is then used to derive a mathematical equation that relates the descriptors to the observed reactivity.

For this compound and its analogues, a QSRR study could be developed to predict their reaction rates or equilibrium constants for a specific chemical transformation. This would involve synthesizing a series of related compounds with systematic structural modifications and experimentally measuring their reactivity. Subsequently, a model correlating this data with calculated molecular descriptors could be generated, providing predictive power for new, untested compounds.

Table 3: Examples of Molecular Descriptors Used in QSRR Studies

Descriptor ClassExample DescriptorInformation Encoded
Electronic HOMO/LUMO EnergiesElectron-donating/accepting ability, susceptibility to nucleophilic/electrophilic attack.
Atomic ChargesDistribution of electrons within the molecule, sites for electrostatic interactions.
Steric Molecular VolumeThe overall size of the molecule, influencing accessibility to a reaction center.
Surface AreaThe extent of the molecule's surface, related to intermolecular interactions.
Topological Connectivity IndicesInformation about the branching and connectivity of the molecular skeleton.
Physicochemical LogPA measure of lipophilicity, influencing solubility and transport properties.

Emerging Research Frontiers and Innovative Applications of N Phenyl 4 Hydroxybutylamine

Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembly Processes

The molecular architecture of N-phenyl-4-hydroxybutylamine provides a versatile platform for the design of intricate supramolecular systems. The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (amine and hydroxyl oxygen), in conjunction with the potential for π-π stacking interactions from the phenyl ring, allows for the formation of ordered assemblies. nih.govacs.org

Host-Guest Systems: The aromatic cavity of the phenyl group can potentially encapsulate small guest molecules, a fundamental concept in host-guest chemistry. researchgate.net Furthermore, the hydroxyl and amine functionalities can be chemically modified to create more complex host structures, such as macrocycles, capable of selective guest recognition. The binding affinity and selectivity of such host-guest systems are governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Self-Assembly Processes: The amphiphilic nature of this compound, with its hydrophobic phenyl ring and hydrophilic hydroxyl and amine groups, can drive self-assembly in various solvents. acs.org In aqueous media, it is conceivable that molecules of this compound could aggregate to form micelles or vesicles, sequestering the phenyl groups away from the water. In non-polar solvents, reverse micelle formation is a possibility. The hydroxyl groups play a crucial role in directing the self-assembly through the formation of intermolecular hydrogen bonds, leading to the formation of well-ordered nanostructures. researchgate.net The study of these self-assembly processes is vital for the development of new materials with tailored properties.

Interaction TypeFunctional Group InvolvedPotential Supramolecular Structure
π-π StackingPhenyl groupLamellar structures, columnar arrays
Hydrogen BondingHydroxyl and Amine groupsSheets, helices, networks
Hydrophobic InteractionsPhenyl groupMicelles, vesicles (in aqueous media)

Photocatalysis and Electrochemistry in this compound Transformations

The reactivity of the N-phenyl and hydroxyl functionalities in this compound makes it a substrate of interest for both photocatalytic and electrochemical transformations. These processes can lead to the synthesis of novel compounds or the degradation of the parent molecule.

Photocatalysis: The photocatalytic degradation of N-alkylanilines, a class of compounds to which this compound belongs, has been a subject of research. researchgate.net In the presence of a suitable photocatalyst (e.g., TiO2) and a light source, reactive oxygen species (ROS) are generated, which can attack the this compound molecule. The degradation pathways likely involve the oxidation of the amino group and the hydroxylation of the aromatic ring, ultimately leading to mineralization. mdpi.com Understanding these photocatalytic transformations is crucial for developing environmental remediation strategies.

Electrochemistry: The electrochemical behavior of aromatic amines is well-documented. rsc.org The secondary amine group in this compound can be electrochemically oxidized to form a radical cation, which can then undergo further reactions such as dimerization or polymerization. The presence of the hydroxyl group may influence the oxidation potential and the subsequent reaction pathways. Cyclic voltammetry would be a key technique to investigate the redox properties of this compound and to explore its potential use in electrosynthesis or as a redox mediator.

TransformationMethodPotential Products/Outcomes
OxidationPhotocatalysisHydroxylated derivatives, ring-opened products, CO2, H2O
OxidationElectrochemistryDimeric or polymeric species, quinone-imine derivatives
ReductionElectrochemistryHydrogenated ring derivatives

Development of Sensors and Probes Based on this compound Derivatives

The structural features of this compound make it a promising scaffold for the development of chemical sensors and probes. By appropriate functionalization, its derivatives can be designed to exhibit changes in their optical or electrochemical properties upon interaction with specific analytes.

Fluorescent Sensors: The phenyl group of this compound can serve as a fluorophore. Modification of the amine or hydroxyl group with a recognition moiety for a target analyte could lead to a "turn-on" or "turn-off" fluorescent sensor. nih.gov For instance, the introduction of a chelating group could allow for the detection of metal ions through chelation-enhanced fluorescence. Derivatives of N-alkylanilines have shown potential in the development of fluorescent probes for various applications. researchgate.net

Electrochemical Sensors: The electroactive nature of the aromatic amine functionality can be exploited for the development of electrochemical sensors. nih.gov An electrode modified with a derivative of this compound could be used to detect analytes that interact with the recognition sites on the molecule. This interaction would lead to a measurable change in the electrochemical signal, such as a shift in the oxidation potential or a change in the current. Such sensors could find applications in environmental monitoring and biomedical diagnostics.

Sensor TypePrinciple of OperationPotential Analytes
FluorescentChange in fluorescence intensity or wavelengthMetal ions, anions, small organic molecules
ElectrochemicalChange in redox potential or currentpH, redox-active species, biomolecules
ColorimetricVisible color changeSpecific metal ions, pH

Advanced Analytical Methodologies for this compound Characterization

A thorough characterization of this compound and its derivatives is essential for understanding their properties and for quality control in any potential application. A suite of advanced analytical techniques can be employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass and elemental composition of this compound and its reaction products. chemrxiv.org Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govcoresta.org This is particularly useful for identifying unknown transformation products in photocatalytic or electrochemical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. filab.fr One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. ipb.pt Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between atoms in the molecule, confirming its structure. nih.gov Quantitative NMR (qNMR) can be employed for the precise determination of the purity of this compound samples. nih.gov

TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Exact mass, elemental formula
Tandem Mass Spectrometry (MS/MS)Structural fragments, identification of unknowns
¹H and ¹³C NMR SpectroscopyChemical environment of H and C atoms, structural confirmation
2D NMR (COSY, HSQC)Connectivity of atoms, unambiguous structure elucidation
Quantitative NMR (qNMR)Purity assessment, concentration determination

Conclusion and Future Research Directions

Unexplored Synthetic Avenues

The synthesis of N-phenyl-4-hydroxybutylamine, a member of the N-aryl amino alcohol class of compounds, can be approached through several established yet adaptable synthetic strategies. While specific literature on this exact molecule is not extensively detailed, general methods for the synthesis of N-aryl amino alcohols provide a strong foundation for its potential preparation. These methods often involve the coupling of an amine with a suitable electrophile or the modification of a precursor molecule already containing the core carbon skeleton.

One promising and relatively unexplored avenue for the synthesis of this compound is the transition metal-catalyzed N-alkylation of aniline (B41778) with a 4-hydroxybutylating agent. This approach, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, involves the in situ oxidation of a primary alcohol to an aldehyde by a transition metal catalyst. The resulting aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the same catalyst using the hydrogen that was initially borrowed from the alcohol. This method is highly atom-economical, with water being the only byproduct. rsc.org The application of this strategy to readily available 1,4-butanediol (B3395766) or its derivatives could offer a direct and environmentally benign route to this compound.

Another largely unexplored but potentially fruitful synthetic route is the reductive amination of 4-hydroxybutanal or a protected precursor with aniline. While reductive amination is a classical transformation, the use of modern catalytic systems, including biocatalytic approaches with engineered amine dehydrogenases, could provide high selectivity and efficiency under mild reaction conditions. frontiersin.org The development of a chemoenzymatic process for this specific transformation remains an open area for investigation.

Furthermore, the ring-opening of cyclic ethers, such as tetrahydrofuran, with aniline presents an alternative pathway. This reaction can be promoted by various catalysts and reaction conditions, and a systematic investigation into the optimal parameters for the regioselective C-N bond formation at the terminal position of the butylene chain would be a valuable contribution. A novel method for generating N-aryl amino alcohols from N,N-disubstituted picolinamides through a reduction/ring-opening reaction with NaBH4 has been reported, which could be adapted for this specific target. rsc.orgrsc.org

Finally, leveraging multicomponent reactions offers a powerful strategy for the convergent synthesis of complex molecules from simple starting materials. A transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water has been reported for the synthesis of N-aryl β-amino alcohols. nih.gov Adapting such a strategy to incorporate a four-carbon unit could lead to innovative and efficient syntheses of this compound and its derivatives.

Potential for Novel Chemical Transformations

The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, opens up a wide array of possibilities for novel chemical transformations. The interplay between these two functional groups can be exploited to construct diverse molecular architectures.

One area of significant potential lies in intramolecular cyclization reactions. Depending on the reaction conditions and the reagents employed, this compound could serve as a precursor to various heterocyclic systems. For instance, dehydration could lead to the formation of N-phenylpyrrolidine. Alternatively, oxidative cyclization could yield more complex fused ring systems. The development of selective catalytic systems to control the outcome of these cyclizations would be a valuable endeavor.

The hydroxyl group can be readily transformed into a variety of other functional groups, paving the way for further derivatization. For example, oxidation of the primary alcohol to an aldehyde or a carboxylic acid would provide access to N-phenyl-substituted amino aldehydes and amino acids, which are important building blocks in medicinal chemistry. The resulting carboxylic acid could then undergo intramolecular amidation to form a lactam.

The secondary amine also offers a handle for a multitude of chemical transformations. It can be further alkylated, acylated, or arylated to introduce additional substituents. Moreover, the nitrogen atom could participate in transition metal-catalyzed cross-coupling reactions, enabling the construction of more elaborate molecular frameworks. The development of orthogonal protection strategies for the amine and alcohol functionalities would allow for the selective modification of one group in the presence of the other, further expanding the synthetic utility of this compound.

The potential for this compound to act as a ligand in coordination chemistry and catalysis is another exciting avenue for exploration. The presence of both a nitrogen and an oxygen donor atom makes it a potential bidentate ligand for various metal centers. The synthesis and characterization of metal complexes bearing this ligand could lead to the discovery of novel catalysts with unique reactivity and selectivity in a range of organic transformations.

Broader Impact on Interdisciplinary Chemical Research

The exploration of the chemistry of this compound and its derivatives holds the potential to impact various interdisciplinary areas of chemical research. The structural motif of an N-aryl amino alcohol is a common feature in many biologically active molecules and functional materials.

In the field of medicinal chemistry, N-aryl amino alcohols are known to exhibit a wide range of pharmacological activities. nih.gov The synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of new therapeutic agents. For instance, variations in the substitution pattern on the phenyl ring or modifications of the butyl chain could modulate the biological activity of these compounds.

In materials science, amino alcohols are utilized as building blocks for polymers, surfactants, and corrosion inhibitors. The incorporation of the this compound unit into polymer backbones could impart unique properties, such as altered solubility, thermal stability, or metal-binding capabilities. Furthermore, the self-assembly of appropriately designed derivatives could lead to the formation of novel supramolecular structures with interesting photophysical or electronic properties.

The development of new synthetic methodologies for this compound and other N-aryl amino alcohols will also have a broader impact on the field of organic synthesis. nih.gov The quest for more efficient, selective, and sustainable synthetic methods is a constant driving force in chemical research. The insights gained from studying the synthesis and reactivity of this specific compound could be applied to the preparation of other valuable molecules.

Q & A

Q. What safety protocols should be followed when handling N-phenyl-4-hydroxybutylamine in laboratory settings?

  • Methodological Answer : Researchers must use respiratory protection (e.g., NIOSH-approved respirators) during exposure, even for brief periods, and wear impermeable gloves selected based on penetration resistance testing . Skin and eye contact should be avoided, and labs must ensure proper ventilation. Storage should adhere to -20°C conditions to maintain stability, as demonstrated for structurally related compounds . Post-handling, thorough decontamination of workspaces and equipment is required to prevent residual exposure.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Ultraviolet-visible (UV/Vis) spectroscopy (λmax ~228–255 nm) is critical for initial identification, as validated for analogous compounds like para-hydroxy Butyryl fentanyl . Complementary methods include:
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (≥98% as a benchmark) and detect impurities.
  • Mass Spectrometry (MS) : For molecular weight confirmation (expected ~366–381 g/mol based on related structures) .
  • Nuclear Magnetic Resonance (NMR) : To resolve structural ambiguities, particularly for hydroxyl and phenyl group positioning.

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability assessments should include accelerated degradation studies under stress conditions (e.g., elevated temperature, humidity) paired with periodic HPLC analysis to monitor purity changes. For long-term storage, -20°C is recommended, as data for similar compounds show ≥5-year stability at this temperature . Degradation products, if detected, should be characterized using tandem MS/MS to identify structural modifications.

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : Synthesis often involves reductive amination or coupling reactions, as seen in the preparation of hydroxamic acid derivatives . For example:
  • Step 1 : React 4-hydroxybutylamine with phenyl isocyanate under anhydrous conditions.
  • Step 2 : Purify the product via recrystallization (using ethanol/water mixtures) and verify purity via melting point analysis and HPLC.
    Solvent selection (e.g., dichloromethane for non-polar intermediates) and temperature control (0–5°C for exothermic steps) are critical to minimize side reactions.

Q. How can impurities in this compound be detected and quantified?

  • Methodological Answer : Impurity profiling requires a combination of:
  • HPLC-DAD : To separate and quantify impurities at thresholds ≥0.1%.
  • Gas Chromatography (GC) : For volatile byproducts.
  • Karl Fischer Titration : To measure residual moisture, which may accelerate degradation .
    Reference standards (e.g., para-hydroxy Butyryl fentanyl) should be used to calibrate detection limits .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data should be addressed through:
  • Multi-Technique Cross-Validation : Compare UV/Vis, IR, and X-ray crystallography (if available) to confirm functional groups.
  • Isotopic Labeling Studies : Use deuterated solvents or stable isotopes to isolate signal interference in NMR .
  • Computational Modeling : Density Functional Theory (DFT) can predict spectral patterns and identify mismatches between experimental and theoretical data .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound?

  • Methodological Answer : Use in vitro hepatic microsomal assays (e.g., human liver microsomes) to measure half-life (t½):
  • Step 1 : Incubate the compound with NADPH-regenerating systems at 37°C.
  • Step 2 : Terminate reactions at intervals (0, 15, 30, 60 mins) and quantify parent compound via LC-MS/MS.
    Control for pH-dependent degradation by running parallel assays in buffer-only conditions. Structural analogs like 4-ethyl-N-phenethylpiperidine show susceptibility to cytochrome P450 oxidation, which may inform hypothesis generation .

Q. How can reaction conditions be optimized to improve this compound synthesis yields?

  • Methodological Answer : Employ Design of Experiments (DoE) methodologies:
  • Variables : Solvent polarity, catalyst loading (e.g., palladium for coupling steps), and temperature.
  • Response Surface Modeling : Identify optimal parameter combinations (e.g., 70°C in toluene with 5 mol% catalyst).
    Post-reaction, use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product, as validated for hydroxamic acid derivatives .

Q. What strategies mitigate oxidative degradation of this compound in aqueous solutions?

  • Methodological Answer :
  • Antioxidant Additives : Incorporate butylated hydroxyanisole (BHA) at 0.01–0.1% w/w to inhibit radical-mediated degradation .
  • Lyophilization : Remove water to stabilize the compound in solid form, as moisture accelerates hydrolysis .
  • pH Control : Buffer solutions to pH 6–7, as extreme acidity/basicity promotes hydroxyl group reactivity.

Q. How can researchers validate the receptor binding affinity of this compound?

  • Methodological Answer :
    Use competitive radioligand binding assays:
  • Step 1 : Incubate the compound with target receptors (e.g., opioid receptors, given structural similarities to fentanyl analogs ) and a radiolabeled ligand (e.g., [³H]-naloxone).
  • Step 2 : Measure displacement curves via scintillation counting and calculate IC₅₀ values.
    Cross-validate with functional assays (e.g., cAMP inhibition for GPCR activity) to distinguish binding from downstream effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.